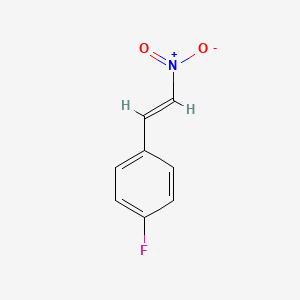

1-Fluoro-4-(2-nitrovinyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121154. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFSQVFSQAYHRU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281213 | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-69-5, 706-08-1 | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene, p-fluoro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, p-fluoro-beta-nitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Fluoro-4-[(1E)-2-nitroethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-Fluoro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to obtain 1-fluoro-4-(2-nitrovinyl)benzene, a valuable building block in organic synthesis and drug discovery. The document details the prevalent Henry-Knoevenagel condensation reaction and a notable Heck-type cross-coupling reaction, presenting detailed experimental protocols and comparative quantitative data. Furthermore, reaction mechanisms and experimental workflows are visualized to facilitate a deeper understanding of the synthetic processes.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two effective methods: the Henry reaction, which involves the condensation of 4-fluorobenzaldehyde with nitromethane, and a Heck-type reaction, which couples 1-bromo-4-fluorobenzene with nitroethene.

Method 1: The Henry-Knoevenagel Reaction

The Henry, or nitroaldol, reaction is a classic and versatile carbon-carbon bond-forming reaction.[1] It involves the base-catalyzed condensation of an aldehyde or ketone with a nitroalkane.[2] In the context of this compound synthesis, 4-fluorobenzaldehyde reacts with nitromethane to form a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the desired product. The choice of catalyst and reaction conditions is crucial for optimizing the reaction's yield and purity.[3]

4-Fluorobenzaldehyde + Nitromethane → 1-(4-Fluorophenyl)-2-nitroethanol → this compound + H₂O

Method 2: The Heck-Type Cross-Coupling Reaction

An alternative and efficient route to this compound is through a palladium-catalyzed Heck-type cross-coupling reaction. This method involves the reaction of an aryl halide, in this case, 1-bromo-4-fluorobenzene, with an alkene, nitroethene.[4] This approach offers a different disconnection strategy and can be advantageous in certain synthetic contexts.

1-Bromo-4-fluorobenzene + Nitroethene --(Pd catalyst)--> this compound

Quantitative Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and related β-nitrostyrenes using the aforementioned methods. This allows for a clear comparison of different catalytic systems and reaction conditions.

| Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Henry Reaction | Ammonium Acetate | Acetic Acid | 100 (reflux) | 6 | Not specified for 4-fluoro derivative | [5] |

| Henry Reaction | Phenethylamine | Acetic Acid | 90 | 1 | Not specified for 4-fluoro derivative | [6] |

| Heck-Type Reaction | Palladium Acetate/Cesium Carbonate | DMF | 80 (353 K) | 14 | Not specified | [4] |

Table 1: Comparative data for the synthesis of this compound. Yields for the 4-fluoro derivative were not explicitly stated in the general procedures.

| Substrate (Aldehyde) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) of β-nitrostyrene | Reference |

| Benzaldehyde | Ammonium Acetate | Acetic Acid/Nitromethane | Reflux | 1 | 96 | [6] |

| Styrene (various substituted) | Copper(II) tetrafluoroborate/NaNO₂/I₂ | Acetonitrile | Room Temp. | 7 | 31-72 | [7] |

Table 2: Yields for the synthesis of various β-nitrostyrenes providing context for the expected efficiency of the Henry reaction.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Henry Reaction using Ammonium Acetate

This protocol is adapted from a general procedure for the synthesis of para-substituted β-nitrostyrenes.[5]

Materials:

-

4-Fluorobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (2M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a solution of ammonium acetate (2.4 eq) in 20 mL of acetic acid, add nitromethane (6.9 eq) followed by 4-fluorobenzaldehyde (1 eq).

-

Reflux the mixture for six hours at 100°C.

-

After cooling to room temperature, stir the reaction mixture overnight.

-

Pour the resulting solution into ice water.

-

Adjust the pH to 7 with a 2M aqueous NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck-Type Reaction

This protocol is a specific procedure for the synthesis of 1-fluoro-4-[(E)-2-nitrovinyl]benzene.[4]

Materials:

-

1-Bromo-4-fluorobenzene (5.7 mmol)

-

Tetrabutylammonium bromide (11.4 mmol)

-

Cesium carbonate (17.1 mmol)

-

Palladium acetate (5.0 mmol)

-

N,N-dimethylformamide (DMF) (20 mL)

-

Nitroethene (8.5 mmol)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction flask, combine 1-bromo-4-fluorobenzene (5.7 mmol), tetrabutylammonium bromide (11.4 mmol), cesium carbonate (17.1 mmol), and palladium acetate (5.0 mmol) in N,N-dimethylformamide (20 mL).

-

Stir the mixture for 30 minutes under a nitrogen atmosphere.

-

Add nitroethene (8.5 mmol) to the reaction mixture.

-

Stir the reaction mixture at 353 K (80°C) for 14 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the organic layer and remove the DMF under vacuum.

-

Purify the crude product by column chromatography using petroleum ether and ethyl acetate (7:3) as the eluent to obtain colorless prisms of the title compound.[4]

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Henry-Knoevenagel reaction for the synthesis of this compound.

Caption: Catalytic cycle of the Heck-type reaction for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. redalyc.org [redalyc.org]

- 3. benchchem.com [benchchem.com]

- 4. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. investigacion.unirioja.es [investigacion.unirioja.es]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Fluoro-4-(2-nitrovinyl)benzene (CAS No: 706-08-1), a versatile synthetic intermediate with potential applications in medicinal chemistry and materials science. This document details the compound's structural, physical, and chemical characteristics, supported by experimental protocols and data analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical techniques. A summary of these key quantitative data points is presented in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference/Method |

| Molecular Formula | C₈H₆FNO₂ | - |

| Molecular Weight | 167.14 g/mol | - |

| CAS Number | 706-08-1 | - |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 254.5 ± 15.0 °C (Predicted) | |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. | |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pna2₁ | [1] |

| Cell Dimensions | a = 16.0965(14) Å, b = 4.8453(4) Å, c = 9.5538(9) Å | [1] |

| Cell Volume | 745.12(11) ų | [1] |

Experimental Protocols

Synthesis and Purification

A common synthetic route to this compound involves a Heck-type reaction. The following protocol is based on established literature procedures.

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

To a stirred solution of 1-bromo-4-fluorobenzene (5.7 mmol), tetrabutylammonium bromide (11.4 mmol), and cesium carbonate (17.1 mmol) in N,N-dimethylformamide (DMF) (20 mL), palladium acetate (5.0 mmol) is added.

-

The mixture is stirred for 30 minutes at room temperature.

-

Nitroethene (8.5 mmol) is then added, and the reaction mixture is stirred at 353 K for 14 hours under a nitrogen atmosphere.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the DMF is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure product.

Physicochemical Characterization

The following are standard methodologies for the determination of the key physicochemical properties of solid organic compounds like this compound.

Caption: General workflow for physicochemical characterization.

-

Melting Point: The melting point is determined using a capillary melting point apparatus.[2][3] A small amount of the crystalline solid is packed into a capillary tube, which is then heated in the apparatus.[2][3] The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[2][3]

-

Solubility: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent of interest (e.g., water, ethanol, acetone).[4][5] The mixture is agitated, and the degree of dissolution is observed.[4][5]

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or a mull. Characteristic absorption bands indicate the presence of specific functional groups.

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[6]

-

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent.[1] A crystal is mounted on a diffractometer, and diffraction data is collected.[1] The data is then used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and crystal packing.[1]

Reactivity Profile

This compound is a reactive molecule, primarily due to the electron-withdrawing nature of the nitro group, which makes the β-carbon of the vinyl group electrophilic.

Michael Addition

The compound readily undergoes Michael (conjugate) addition reactions with various nucleophiles. This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: General mechanism of Michael addition to this compound.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with electron-rich dienes.

Caption: Generalized Diels-Alder reaction of this compound.

Biological Activity and Drug Development Relevance

Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. While specific biological activities for this compound are not extensively reported, related β-nitrostyrene derivatives have shown a range of biological effects, including antibacterial, fungicidal, and anticancer activities.[7] This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

A targeted search of available literature did not yield specific information on the direct involvement of this compound in any particular biological signaling pathways. Further research in this area is warranted to explore its potential pharmacological mechanisms of action.

Conclusion

This technical guide has summarized the core physicochemical properties of this compound, providing a foundation for its use in research and development. The data and protocols presented herein facilitate a deeper understanding of its synthesis, characterization, and reactivity. As a versatile fluorinated building block, this compound holds promise for the development of novel compounds with tailored properties for various applications, particularly in the field of medicinal chemistry. Further investigation into its biological activities and potential mechanisms of action is encouraged.

References

Spectral Analysis of 1-Fluoro-4-(2-nitrovinyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1-Fluoro-4-(2-nitrovinyl)benzene, a molecule of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in further research.

Spectroscopic Data Summary

The spectral data for this compound has been compiled from various sources to provide a detailed analytical profile. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

| 7.98 | d | 13.7 | 1H, Vinylic Proton |

| 7.50 - 7.60 | m | - | 3H, Aromatic and Vinylic Protons |

| 7.15 | t | 8.5 | 2H, Aromatic Protons |

Note: The multiplet at 7.50-7.60 ppm likely contains signals for one of the vinylic protons and two aromatic protons. Further analysis, such as 2D NMR, would be required for unambiguous assignment.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| Data not available in the searched literature. | - |

A comprehensive ¹³C NMR peak list with assignments for this compound was not found in the available literature. Researchers are encouraged to perform this analysis for complete structural elucidation.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak table not available in the searched literature. Expected characteristic absorptions are listed below. | ||

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1640 | Medium | C=C Stretch (Vinylic) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1230 | Strong | C-F Stretch |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| Detailed fragmentation data not available in the searched literature. Expected key ions are listed below. | ||

| 167 | - | [M]⁺ (Molecular Ion) |

| 121 | - | [M - NO₂]⁺ |

| 109 | - | [M - C₂H₂NO₂]⁺ |

| 95 | - | [C₆H₄F]⁺ |

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectral data presented above. Specific parameters may vary depending on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance DRX 400 (400 MHz) or equivalent, is typically used for acquiring ¹H NMR spectra.

Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

-

¹H NMR: The spectrum is acquired at room temperature using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and vinylic protons, and a relaxation delay to ensure quantitative integration if required. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). Coupling constants (J) are reported in Hertz (Hz).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired to determine the chemical shifts of all unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the IR spectrum.

Sample Preparation: For solid samples like this compound, the sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid powder.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system, such as a Shimadzu GLC 17-A-QP5050A, is commonly employed for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or dichloromethane, before injection into the GC.

Data Acquisition:

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure the elution of the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for generating the molecular ion and fragment ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectral data.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Simplified signaling pathway in an NMR experiment.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 1-Fluoro-4-(2-nitrovinyl)benzene (FNB), a compound of interest in medicinal chemistry and materials science. This document details the key structural parameters determined by single-crystal X-ray diffraction, outlines the experimental protocols for its synthesis and characterization, and discusses its conformational landscape based on available data.

Molecular Structure

This compound, with the chemical formula C₈H₆FNO₂, is a substituted styrene derivative. The presence of a fluorine atom and a nitrovinyl group on the benzene ring significantly influences its electronic properties and molecular conformation. The established structure is the (E)-isomer, also referred to as the trans isomer, which is consistent with crystallographic data.

Crystallographic Analysis

The definitive solid-state structure of (E)-1-Fluoro-4-(2-nitrovinyl)benzene was determined by single-crystal X-ray diffraction.[1][2] The analysis reveals a nearly planar molecule, with a root-mean-square deviation of 0.019 Å for the non-hydrogen atoms.[1][2] The conformation across the C=C double bond is unequivocally trans.[1][2]

A notable feature of the crystal structure is the disorder observed in the vinyl side chain, where the carbon and hydrogen atoms occupy two sites with an occupancy ratio of approximately 56:44.[1][2] The crystal packing is stabilized by intermolecular C—H···O interactions, forming C(5) chains that propagate along the[1] direction.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound [1][2]

| Parameter | Value |

| Empirical Formula | C₈H₆FNO₂ |

| Formula Weight | 167.14 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 16.0965(14) Å |

| b | 4.8453(4) Å |

| c | 9.5538(9) Å |

| Volume | 745.12(11) ų |

| Z | 4 |

| Density (calculated) | 1.490 Mg/m³ |

| Absorption Coefficient | 1.081 mm⁻¹ |

| F(000) | 344 |

| Theta range for data collection | 5.51 to 64.11° |

| Final R indices [I>2sigma(I)] | R1 = 0.0781, wR2 = 0.2033 |

| R indices (all data) | R1 = 0.0969, wR2 = 0.2169 |

Bond Lengths and Angles

The precise bond lengths and angles within the molecule, as determined by X-ray crystallography, are crucial for understanding its geometry and reactivity. The following tables summarize these key structural parameters.

Table 2: Selected Bond Lengths (Å) for this compound

| Bond | Length (Å) | Bond | Length (Å) |

| F(1)-C(4) | 1.354(6) | C(1)-C(6) | 1.369(8) |

| O(1)-N(1) | 1.211(5) | C(1)-C(2) | 1.385(8) |

| O(2)-N(1) | 1.221(5) | C(2)-C(3) | 1.378(8) |

| N(1)-C(8A) | 1.465(11) | C(3)-C(4) | 1.368(8) |

| C(1)-C(7A) | 1.458(11) | C(4)-C(5) | 1.369(8) |

| C(5)-C(6) | 1.381(8) | C(7A)-C(8A) | 1.312(12) |

Table 3: Selected Bond Angles (°) for this compound

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(6)-C(1)-C(2) | 119.2(6) | C(5)-C(4)-C(3) | 118.4(6) |

| C(6)-C(1)-C(7A) | 119.5(7) | C(5)-C(4)-F(1) | 118.7(5) |

| C(2)-C(1)-C(7A) | 121.3(7) | C(3)-C(4)-F(1) | 122.9(5) |

| C(3)-C(2)-C(1) | 120.9(6) | C(4)-C(5)-C(6) | 120.7(6) |

| C(4)-C(3)-C(2) | 119.6(6) | C(1)-C(6)-C(5) | 121.2(6) |

| C(8A)-C(7A)-C(1) | 127.3(9) | O(1)-N(1)-O(2) | 123.6(5) |

| O(1)-N(1)-C(8A) | 118.8(7) | O(2)-N(1)-C(8A) | 117.6(7) |

| C(7A)-C(8A)-N(1) | 120.1(9) |

Torsion Angles and Molecular Planarity

The near planarity of the molecule is quantitatively described by its torsion angles. The key torsion angles indicate that the nitrovinyl side chain is located almost in the same plane as the benzene ring.

Table 4: Selected Torsion Angles (°) for this compound

| Atoms | Angle (°) |

| C(6)-C(1)-C(7A)-C(8A) | -179.3(10) |

| C(2)-C(1)-C(7A)-C(8A) | 1.2(14) |

| C(1)-C(7A)-C(8A)-N(1) | 176.2(9) |

| C(7A)-C(8A)-N(1)-O(1) | 1.8(11) |

| C(7A)-C(8A)-N(1)-O(2) | -177.6(7) |

Conformational Analysis

The conformation of this compound is primarily defined by the stereochemistry of the vinyl double bond and the rotation around the single bond connecting the vinyl group to the phenyl ring.

(E)/(Z) Isomerism

As with other 1,2-disubstituted alkenes, FNB can exist as two geometric isomers: (E) and (Z). The crystallographic data exclusively shows the presence of the (E)-isomer in the solid state, which is generally the thermodynamically more stable form for β-nitrostyrenes due to reduced steric hindrance.

Rotational Conformation

While the solid-state structure is planar, in solution or in the gas phase, rotation around the C(1)-C(7) single bond could be possible. However, computational studies on similar substituted styrenes suggest that the planar conformation is energetically favorable due to the extended π-conjugation between the benzene ring and the vinyl group. The energy barrier for rotation is influenced by the electronic nature of the substituents. For nitro-substituted systems, this barrier is expected to be significant, further favoring the planar conformation.

Caption: Conformational possibilities for this compound.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was performed following a modified Heck reaction protocol.[1][2]

-

Reaction Setup: A mixture of 1-Bromo-4-fluorobenzene (5.7 mmol), tetrabutylammonium bromide (11.4 mmol), cesium carbonate (17.1 mmol), and palladium acetate (5.0 mmol) in 20 mL of N,N-dimethylformamide (DMF) was stirred for 30 minutes under a nitrogen atmosphere.

-

Addition of Reagent: Nitroethene (8.5 mmol) was added to the reaction mixture.

-

Reaction Conditions: The mixture was stirred at 353 K for 14 hours.

-

Work-up and Purification: The reaction progress was monitored by Thin Layer Chromatography (TLC). Upon completion, the organic layer was filtered, and the DMF was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel using a petroleum ether and ethyl acetate (7:3) mixture as the eluent.

-

Crystallization: Colorless, prism-shaped single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from a solution of the purified compound in a petroleum ether and ethyl acetate (8:2) mixture.[1][2]

Caption: Synthetic workflow for this compound.

X-ray Crystallography

-

Data Collection: A suitable single crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The data were collected at 293(2) K using graphite-monochromated CuKα radiation (λ = 1.54178 Å).[1]

-

Data Reduction: The collected data were processed using the SAINT software package. A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution and Refinement: The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a Bruker Avance DRX 400 (400 MHz) spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃).

-

Infrared (IR) Spectroscopy: FTIR spectra were obtained using the KBr wafer technique.

Conclusion

This guide has provided a detailed technical overview of the molecular structure and conformation of this compound. The solid-state structure, determined by single-crystal X-ray diffraction, confirms a nearly planar (E)-isomer. The provided experimental protocols for synthesis and characterization serve as a valuable resource for researchers working with this compound. While the solid-state conformation is well-defined, further computational studies would be beneficial to fully elucidate its conformational dynamics in different environments.

References

An In-depth Technical Guide to the Stability and Reactivity of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 1-Fluoro-4-(2-nitrovinyl)benzene, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages established chemical principles and data from closely related β-nitrostyrene analogs to provide a robust predictive assessment of its chemical behavior.

Chemical and Physical Properties

This compound, also known as 4-fluoro-β-nitrostyrene, is a crystalline solid. Its chemical structure combines a fluorinated benzene ring with a conjugated nitrovinyl group, which dictates its characteristic reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 167.14 g/mol | --INVALID-LINK-- |

| Melting Point | 100-102 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 254.5 ± 15.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Slightly soluble in water | --INVALID-LINK-- |

| Appearance | Pale yellow crystalline solid | --INVALID-LINK-- |

Stability Profile

The stability of this compound is influenced by its chemical structure, particularly the presence of the electron-withdrawing nitro group and the reactive vinyl moiety.

Thermal Stability

Photostability

Aromatic nitro compounds are known to be photochemically active.[2] Upon irradiation with UV light, they can undergo reduction in the presence of hydrogen-donating solvents.[3] The disappearance quantum yields for many aromatic nitro compounds are on the order of 10⁻³, indicating that while photochemical reactions occur, deactivation to the ground state is a major competing process.[2] It is advisable to store this compound in the dark or in amber containers to prevent photodegradation.

Shelf-Life and Storage

Safety data sheets for this compound recommend storing the compound in a dry, cool, and well-ventilated place in a tightly closed container.[4] For the parent compound, trans-β-nitrostyrene, a storage temperature of 2-8°C is recommended. While a specific shelf-life for this compound has not been determined, it is known that β-nitrostyrene may be sensitive to prolonged exposure to air.[5] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Incompatible Materials

Based on safety data for this and related compounds, the following materials are considered incompatible and should be avoided:

-

Strong oxidizing agents: Can lead to vigorous, potentially explosive reactions.

-

Strong bases: Can catalyze polymerization and other reactions.[6]

-

Strong acids: May also promote instability.[7]

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group. This makes it highly susceptible to attack by nucleophiles.

Nucleophilic Addition (Michael Addition)

The electron-withdrawing nitro group strongly polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic. This facilitates Michael addition reactions with a wide range of nucleophiles. β-Nitrostyrene serves as a good electrophile for conjugate addition.[4]

Caption: Michael addition of a nucleophile to this compound.

Common nucleophiles that readily react with β-nitrostyrenes include:

-

Amines: Primary and secondary amines add to the double bond.[4]

-

Thiols: Thiolates are potent nucleophiles for this reaction.

-

Carbanions: A wide variety of carbanions can be used to form new carbon-carbon bonds.

Polymerization

β-Nitrostyrenes are known to undergo polymerization. Anionic polymerization can be initiated by high-energy radiation or strong bases.[8][9] The polymerization of β-nitrostyrene initiated by sodium alkoxide is first order with respect to both monomer and initiator concentrations.[10][11] Interestingly, β-nitrostyrene can also act as a strong inhibitor of radical polymerization of styrene.[12] This suggests that while it can polymerize under certain conditions, it can also interfere with other polymerization processes.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.[4] These reactions are valuable for the construction of complex cyclic and heterocyclic systems.

Hydrolysis

The hydrolysis of nitrostyrenes has been studied, particularly in alkaline solutions.[6][13] The reaction can proceed through nucleophilic addition of hydroxide ions. The presence of other nucleophiles, such as methoxide from a methanol co-solvent, can significantly affect the kinetics.[6]

Reduction

The nitrovinyl group can be reduced to various functionalities. A common transformation is the reduction to a phenethylamine, which can be achieved using reagents like sodium borohydride in the presence of a catalyst.[14] This reaction is of significant interest in the synthesis of biologically active compounds.

Experimental Protocols

Synthesis of this compound

A reported synthesis involves a Heck-type reaction between 1-bromo-4-fluorobenzene and nitroethene.[15][16]

Materials:

-

1-Bromo-4-fluorobenzene

-

Tetrabutylammonium bromide

-

Cesium carbonate

-

Palladium acetate

-

Nitroethene

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a flask under a nitrogen atmosphere, combine 1-bromo-4-fluorobenzene (5.7 mmol), tetrabutylammonium bromide (11.4 mmol), cesium carbonate (17.1 mmol), and palladium acetate (5.0 mmol) in DMF (20 mL).

-

Stir the mixture for 30 minutes at room temperature.

-

Add nitroethene (8.5 mmol) to the reaction mixture.

-

Heat the mixture to 353 K (80 °C) and stir for 14 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the organic layer and remove the DMF under vacuum.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent to obtain colorless prisms of this compound.[15][16]

Caption: Experimental workflow for the synthesis of this compound.

Proposed Stability Testing Protocol

A comprehensive stability testing protocol should evaluate the impact of temperature, humidity, and light on the purity and integrity of this compound. This can be achieved through a combination of real-time and accelerated stability studies.[17][18][19]

Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to quantify the parent compound and detect any degradation products.

Real-Time Stability Study:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Tests: Appearance, HPLC purity, and identification of any degradation products.

Accelerated Stability Study:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Time Points: 0, 1, 3, and 6 months

-

Tests: Appearance, HPLC purity, and identification of any degradation products.

Forced Degradation Study: To identify potential degradation pathways, the compound should be subjected to stress conditions:

-

Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

-

Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

-

Thermal Degradation: e.g., 80 °C

-

Photostability: Exposure to light according to ICH Q1B guidelines.

References

- 1. tandfonline.com [tandfonline.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. tandfonline.com [tandfonline.com]

- 9. Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Anionic polymerization of β‐nitrostyrenes | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 15. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biopharminternational.com [biopharminternational.com]

- 18. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 19. accelerated stability test: Topics by Science.gov [science.gov]

An In-depth Technical Guide to 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Fluoro-4-(2-nitrovinyl)benzene (CAS No. 706-08-1), a valuable fluorinated aromatic compound. This document consolidates critical data on its commercial availability, chemical and physical properties, synthesis protocols, and safety information, tailored for professionals in research and drug development. The presence of both a fluorine atom and a nitrovinyl group makes this compound a subject of interest for creating complex organic molecules with potential biological activity.[1][2]

Commercial Availability

This compound is available from various chemical suppliers. The purity and price can vary, and it is advisable to contact the suppliers directly for the most current information.

| Supplier | Purity | Price (USD) |

| Henan Fengda Chemical Co., Ltd. | 99% | $1.00 - $101.00 / KG |

| Zhuozhou Wenxi import and Export Co., Ltd. | 99%+ HPLC | $10.00 - $15.00 / KG |

| Career Henan Chemical Co. | ≥98% | $8.00 / KG |

A number of other suppliers also list this compound, including Adamas Reagent, Ltd., Shanghai Longsheng chemical Co.,Ltd., Shanghai Hanhong Scientific Co.,Ltd., Hangzhou Sage Chemical Co., Ltd., and Shanghai Litong Chemical Technology Co.,Ltd.[3]

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO₂ | [4] |

| Molecular Weight | 167.14 g/mol | [5] |

| CAS Number | 706-08-1 | [3] |

| Appearance | Pale yellow crystalline solid | [4][6] |

| Melting Point | 100-103 °C | [4][6] |

| Boiling Point | 254.5 ± 15.0 °C (Predicted) | [4] |

| Density | 1.276 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in water | [3][4] |

| InChIKey | VRFSQVFSQAYHRU-AATRIKPKSA-N | [5] |

| Canonical SMILES | C1=CC(=CC=C1/C=C/--INVALID-LINK--[O-])F | [5] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are crucial for the identification and characterization of this compound.

Spectroscopic Data

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 7.98 (d, J = 13.7 Hz, 1H), 7.60 – 7.50 (m, 3H), 7.15 (t, J = 8.5 Hz) | [6] |

| GC-MS | Instrument: Shimadzu GLC 17-A-QP5050A | [5] |

| IR | Technique: KBr WAFER. Source of Sample: Aldrich Chemical Company, Inc. | [5] |

| UV-VIS | Available from SpectraBase. | [5] |

| Raman | Catalog Number: 122572. Copyright © 2017-2025 Sigma-Aldrich Co. LLC. | [5] |

Crystallographic Data

The crystal structure of this compound has been determined, revealing an almost planar molecule with a trans conformation across the C=C bond.[1][7]

| Crystal Data Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pna2₁ | [7] |

| a | 16.0965 (14) Å | [1] |

| b | 4.8453 (4) Å | [1] |

| c | 9.5538 (9) Å | [1] |

| Volume | 745.12 (11) ų | [1] |

| Z | 4 | [1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a Heck reaction.[1]

Materials:

-

1-Bromo-4-fluorobenzene (5.7 mmol)

-

Tetrabutylammoniumbromide (11.4 mmol)

-

Cesium carbonate (17.1 mmol)

-

Palladium acetate (5.0 mmol)

-

Nitroethene (8.5 mmol)

-

N,N-dimethylformamide (DMF) (20 mL)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a reaction vessel, combine 1-Bromo-4-fluorobenzene, tetrabutylammoniumbromide, cesium carbonate, and palladium acetate in 20 mL of DMF.

-

Stir the mixture for 30 minutes.

-

Add nitroethene to the reaction mixture.

-

Stir the mixture at 353K for 14 hours under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the organic layer and remove the DMF under vacuum.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (7:3) as the eluent.[1]

General Procedure for para-Substituted β-Nitrostyrene Synthesis

An alternative general method for synthesizing para-substituted β-nitrostyrenes involves the condensation of a para-substituted aldehyde with nitromethane.[8]

Materials:

-

para-Substituted aldehyde (1 eq)

-

Nitromethane (6.9 eq)

-

Ammonium acetate (2.4 eq)

-

Acetic acid (20 mL)

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (2M)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve ammonium acetate in acetic acid.

-

Add nitromethane followed by the para-substituted aldehyde.

-

Reflux the mixture for six hours at 100 °C.

-

Cool the reaction to room temperature and stir overnight.

-

Pour the resulting solution into ice water.

-

Adjust the pH to 7 with a 2M NaOH solution.

-

Extract the product with EtOAc (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate to yield a yellow solid.

-

Purify the crude product using silica gel column chromatography with ethyl acetate and hexane as the eluent.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Heck reaction.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation[5]

-

H319: Causes serious eye irritation[5]

-

H335: May cause respiratory irritation[5]

It is designated as an irritant.[4][5] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[5]

Applications in Research and Development

Fluorinated aromatic compounds are known for a range of biological activities, including antibacterial, anticancer, and antiviral properties.[1] The introduction of fluorine can enhance pharmacokinetic properties, improve target selectivity, and increase metabolic stability in drug candidates.[2] While specific applications of this compound are not extensively detailed in the provided search results, related compounds like 1-Fluoro-2-nitrobenzene are used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The unique combination of a fluorine atom and a nitrovinyl group on the benzene ring makes this compound a potentially valuable building block for medicinal chemists and drug development professionals.

References

- 1. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound | 706-08-1 [chemicalbook.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Safe Handling of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for 1-Fluoro-4-(2-nitrovinyl)benzene (CAS No. 706-08-1), a compound of interest in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

-

Corrosion: (for serious eye damage)

-

Exclamation Mark: (for acute toxicity, skin and respiratory irritation)

Signal Word: Danger[1]

Precautionary Measures and Personal Protective Equipment (PPE)

Strict adherence to the following precautionary statements is mandatory when handling this compound.[1][2]

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264: Wash skin thoroughly after handling. | |

| P270: Do not eat, drink or smoke when using this product. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P317: IF SWALLOWED: Get medical help. |

| P302+P352: IF ON SKIN: Wash with plenty of water. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P317: Get medical help. | |

| P321: Specific treatment (see supplemental first aid instructions on this label). | |

| P332+P317: If skin irritation occurs: Get medical help. | |

| P362+P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

A detailed list of required Personal Protective Equipment (PPE) is provided below.

| Body Part | Personal Protective Equipment |

| Eyes/Face | Tightly fitting safety goggles or a face shield. |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. |

| Respiratory | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or for spill response. |

Experimental Protocol: Safe Handling and Use in a Laboratory Setting

The following is a generalized protocol for the safe handling of this compound during a typical laboratory procedure, such as the synthesis described by S. Sreenivasa et al. (2014).[3]

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Methodology:

-

Preparation:

-

All work with this compound must be conducted in a well-ventilated chemical fume hood.

-

Assemble all necessary glassware and equipment, ensuring it is clean, dry, and free of contaminants.

-

Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

-

Handling and Reaction:

-

When weighing the solid compound, use an analytical balance within the fume hood. Take measures to prevent the buildup of electrostatic charge.[1]

-

If dissolving in a solvent, add the compound slowly to the solvent to avoid splashing.

-

For the synthesis reaction, the mixture should be stirred under a nitrogen atmosphere.[3]

-

-

Workup and Cleanup:

-

Upon completion of the reaction, the organic layer should be filtered and the solvent removed under vacuum.[3]

-

Purification can be achieved by column chromatography.[3]

-

All chemical waste, including residual compound and contaminated solvents, must be collected in a designated, labeled waste container for disposal in accordance with institutional and local regulations.

-

Thoroughly decontaminate all glassware and the work area with an appropriate solvent.

-

Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly after handling is complete.

-

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate action is required.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |

| Eye Contact | Immediately rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a doctor.[1] |

Accidental Release Measures:

In case of a spill, evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Remove all sources of ignition.[1] Use spark-proof tools and explosion-proof equipment.[1] Collect the spilled material for disposal, and keep it in a suitable, closed container.[1]

Storage and Disposal

Storage:

Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.[1]

Disposal:

Dispose of the contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and the product characteristics at the time of disposal.[1]

Toxicological and Physical Properties

| Property | Value |

| Molecular Formula | C8H6FNO2 |

| Molecular Weight | 167.14 g/mol [2] |

| Appearance | Crystalline Solid |

| Solubility | Slightly soluble in water. |

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide on the Solubility of 1-Fluoro-4-(2-nitrovinyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-Fluoro-4-(2-nitrovinyl)benzene. Due to a lack of publicly available quantitative solubility data, this document focuses on predicted solubility in common laboratory solvents based on chemical principles and available information for structurally similar compounds. Furthermore, it offers detailed experimental protocols for determining the solubility of organic compounds, which can be readily applied to this compound. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Introduction

This compound is a substituted styrene derivative containing both a fluoro and a nitrovinyl group. These functional groups significantly influence its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including its synthesis, purification, formulation, and use in various chemical reactions and biological assays. This guide aims to provide a foundational understanding of its expected solubility and the means to determine it experimentally.

Predicted Solubility Profile

Based on available information for similar compounds, such as 1-Fluoro-4-nitrobenzene which is reported to be insoluble in water but soluble in alcohol and ether, a similar trend can be expected for this compound. The presence of the vinyl group might slightly alter its polarity.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Slightly Soluble | The nitro group can participate in hydrogen bonding, but the large, non-polar benzene ring and vinyl group are expected to significantly limit aqueous solubility. Multiple sources state the compound is "Slightly soluble in water".[1][2] |

| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can interact with the nitro group, and its alkyl chain has some affinity for the non-polar parts of the molecule. 1-Fluoro-4-nitrobenzene, a similar compound, is soluble in alcohol. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents are polar enough to interact with the nitro group but also possess non-polar characteristics that can solvate the rest of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The non-polar nature of these solvents will primarily interact with the benzene ring and vinyl group. The polar nitro group will likely hinder solubility. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve many organic compounds with a range of polarities. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental procedures must be followed. The following protocols outline common methods for determining the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility in various solvent classes.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, acetone, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution. A compound is considered soluble if it completely dissolves, leaving no visible solid particles. If the compound does not dissolve, it is classified as insoluble or sparingly soluble in that solvent.

-

For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[3][4]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a scintillation vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.45 µm PTFE or other compatible material) to remove all undissolved solid.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General experimental workflow for determining the solubility of an organic compound.

Conclusion

References

The Ascendant Role of Fluorinated Aromatic Compounds in Biological Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively contribute to profound effects on the biological activity, metabolic stability, and pharmacokinetic profiles of parent molecules. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated aromatic compounds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying signaling pathways.

Enhanced Biological Efficacy through Fluorination

The introduction of fluorine into aromatic rings can dramatically alter the biological activity of a compound. This enhancement stems from several key factors:

-

Increased Metabolic Stability: The strength of the C-F bond (approximately 116 kcal/mol) compared to a C-H bond (around 99 kcal/mol) makes it less susceptible to metabolic degradation by cytochrome P450 enzymes. This often leads to an extended biological half-life and improved bioavailability.

-

Modulation of Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach its target.

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which can in turn influence the compound's solubility, ionization state at physiological pH, and binding interactions with its target.

-

Enhanced Binding Affinity: Fluorine atoms can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions. These interactions can lead to a higher binding affinity and increased potency of the compound. For instance, in some cases, a fluorine atom can improve gyrase-complex binding by 2-17 fold in various bacterial species[1].

Quantitative Assessment of Biological Activities

The following tables summarize the quantitative biological activities of representative fluorinated aromatic compounds across different therapeutic areas.

Table 1: Anticancer Activity of Fluorinated Aromatic Compounds

| Compound Class | Specific Compound | Cancer Cell Line | Biological Activity (IC50) | Reference |

| Chalcones | α-Fluorinated chalcone 4c | MGC-803 (Gastric) | 0.025 µM | [2][3] |

| α-Fluorinated chalcone 4c | A549 (Lung) | 0.254 µM | [3] | |

| Brominated chalcone derivative 15 | Gastric cancer cells | 3.57–5.61 µM | [4] | |

| Fluorinated chalcone 16 | BxPC-3 (Pancreatic) | 18.67 µM | [4] | |

| Fluorinated chalcone 16 | BT-20 (Breast) | 26.43 µM | [4] | |

| Diphenylamine fluorinated chalcone B3 | HeLa (Cervical) | 32.42 µg/ml | [5] | |

| Diphenylamine fluorinated chalcone B5 | HeLa (Cervical) | 24.53 µg/ml | [5] | |

| Benzofurans | Difluorinated brominated ester 1 | HCT116 (Colorectal) | 19.5 µM | [6] |

| Difluorinated brominated carboxylic acid 2 | HCT116 (Colorectal) | 24.8 µM | [6] | |

| Isoflavones | 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone 7 | MCF-7 (Breast) | 11.73 µM | |

| 7-O-carboxymethyl-4′-fluoroisoflavone 4 | MCF-7 (Breast) | 13.66 µM | ||

| 7-O-carboxymethyl-4′-fluoro-2-trifluormethylisoflavone 5 | MCF-7 (Breast) | 15.43 µM | ||

| Dehydroabietic Acid-Chalcone Hybrids | Compound 43 | MCF-7 (Breast) | 7.06 µM | [7] |

Table 2: Anti-Inflammatory Activity of Fluorinated Aromatic Compounds

| Compound Class | Specific Compound | Mediator/Enzyme | Biological Activity (IC50/EC50) | Reference |

| Benzofurans | Compound 2 | PGE2 | IC50 = 1.92 µM | [6] |

| Compound 3 | PGE2 | IC50 = 1.48 µM | [6] | |

| Various fluorinated derivatives | Interleukin-6 | IC50 = 1.2 to 9.04 µM | [6] | |

| Various fluorinated derivatives | Chemokine (C-C) Ligand 2 | IC50 = 1.5 to 19.3 µM | [6] | |

| Various fluorinated derivatives | Nitric Oxide | IC50 = 2.4 to 5.2 µM | [6] | |

| Aza-benzofurans | Compound 1 | Nitric Oxide | IC50 = 17.3 µM | [8] |

| Compound 4 | Nitric Oxide | IC50 = 16.5 µM | [8] |

Table 3: Antiviral Activity of Fluorinated Aromatic Compounds

| Compound Class | Specific Compound | Virus | Biological Activity (EC50) | Reference |

| Fluorinated Nucleoside Analogs | 3'-fluoro-3'-deoxythymidine | HIV-1 | Most active of 100 analogs | [9] |

| 5'-amino-3'-fluoro-3'-deoxyadenosine | HIV-1 | Second most active | [9] |

Table 4: Enzyme Inhibitory Activity of Fluorinated Aromatic Compounds

| Compound Class | Specific Compound/Drug | Target Enzyme | Biological Activity (Ki/IC50) | Reference |

| Diarylheterocycles | Celecoxib | COX-2 | K(D) = 2.3 nM | [10] |

| Valdecoxib | COX-2 | K(D) = 3.2 nM | [10] | |

| Quinazolines | Gefitinib | EGFR Kinase | Ki = 0.4 - 26 nM | [11] |

| Hydroxamic Acids | Vorinostat (SAHA) | HDACs | - | [12][13][14] |

| Quinolones | Enoxacin | DNA Gyrase | 15-fold greater activity than non-fluorinated analog | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of fluorinated aromatic compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15][16] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated aromatic compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[18] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during an enzymatic reaction.[20][21][22][23][24]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[21]

Protocol:

-

Kinase Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the fluorinated inhibitor at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Kinase Reaction Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[22]

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Correlate the luminescence signal to the amount of ADP produced and determine the IC50 value of the inhibitor.

Signaling Pathway Analysis: Western Blotting for Phosphorylated MAPK

Western blotting is a widely used technique to detect specific proteins in a sample and can be adapted to specifically detect phosphorylated proteins, providing insights into the activation state of signaling pathways like the MAPK pathway (e.g., ERK and JNK).[25][26][27][28]

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest, in this case, the phosphorylated forms of ERK and JNK.

Protocol:

-

Cell Lysis: Treat cells with the fluorinated compound for a specific duration, then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing 5% w/v BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK or phospho-JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

Visualization of Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of fluorinated aromatic compounds.

Caption: General workflow for the synthesis and biological evaluation of fluorinated compounds.

Caption: Inhibition of the EGFR signaling pathway by the fluorinated drug Gefitinib.[11][29][30][31]